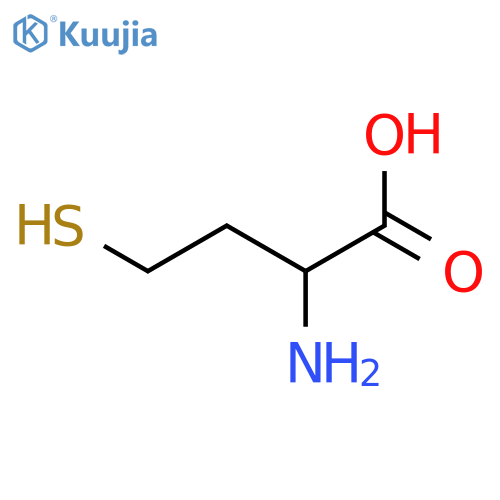

Cas no 6027-14-1 ((R)-2-Amino-4-mercaptobutanoic acid)

6027-14-1 structure

商品名:(R)-2-Amino-4-mercaptobutanoic acid

(R)-2-Amino-4-mercaptobutanoic acid 化学的及び物理的性質

名前と識別子

-

- (R)-2-Amino-4-mercaptobutanoic acid

- D-Homocysteine

- (R)-2-amino-4-mercapto-butyric acid

- AC1L34VY

- AC1Q5R11

- AR-1I3701

- CTK2F6397

- D-homocystine

- (2R)-2-amino-4-sulfanyl-butanoic acid

- X729OQK9H3

- Homocysteine, D-

- D- homocysteine

- (2R)-2-amino-4-sulfanylbutanoic acid

- 8982AB

- FCH933681

- AK117565

- AX8039073

- ST2408146

- Butyricacid,2-amino-4-mercapto-,D-(8CI)

- A8578

- 027H141

- (R)-2-Amino-4-mercaptobutanoicacid

- DTXCID10131511

- HOMOCYSTEINE D-FORM [MI]

- 6027-14-1

- CHEBI:183322

- UNII-X729OQK9H3

- MFCD09842578

- Butyric acid, 2-amino-4-mercapto-, D- (8CI)

- (R)-2-Amino-4-mercaptobutanoic acid (H-D-Hcy-OH)

- SCHEMBL601148

- CS-13430

- Q27293623

- HY-77801

- DB-351177

- BUTYRIC ACID, 2-AMINO-4-MERCAPTO-, D-

- DTXSID90209020

- HOMOCYSTEINE D-FORM

- (2R)-2-ammonio-4-mercaptobutanoate

- KCY

- CS-M1780

- (2R)-2-amino-4-sulanylbutanoic acid

- AKOS016843916

-

- MDL: MFCD09842578

- インチ: 1S/C4H9NO2S/c5-3(1-2-8)4(6)7/h3,8H,1-2,5H2,(H,6,7)/t3-/m1/s1

- InChIKey: FFFHZYDWPBMWHY-GSVOUGTGSA-N

- ほほえんだ: S([H])C([H])([H])C([H])([H])[C@]([H])(C(=O)O[H])N([H])[H]

計算された属性

- せいみつぶんしりょう: 135.03547

- どういたいしつりょう: 135.035399

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 8

- 回転可能化学結合数: 3

- 複雑さ: 86.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 64.3

- 疎水性パラメータ計算基準値(XlogP): -3.4

じっけんとくせい

- ゆうかいてん: 226.25 °C

- PSA: 63.32

- LogP: 0.41850

(R)-2-Amino-4-mercaptobutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | H591955-25mg |

D-Homocysteine |

6027-14-1 | 25mg |

$ 150.00 | 2023-09-07 | ||

| TRC | H591955-2.5g |

D-Homocysteine |

6027-14-1 | 2.5g |

1175.00 | 2021-08-05 | ||

| TRC | H591955-100mg |

D-Homocysteine |

6027-14-1 | 100mg |

$ 471.00 | 2023-09-07 | ||

| abcr | AB443239-25mg |

(R)-2-Amino-4-mercaptobutanoic acid (H-D-Hcy-OH); . |

6027-14-1 | 25mg |

€302.90 | 2025-03-19 | ||

| Aaron | AR00ED23-50mg |

(2R)-2-amino-4-sulfanyl-butanoic acid |

6027-14-1 | 98% | 50mg |

$95.00 | 2025-02-10 | |

| Aaron | AR00ED23-25mg |

(2R)-2-amino-4-sulfanyl-butanoic acid |

6027-14-1 | 98% | 25mg |

$60.00 | 2025-02-10 | |

| Aaron | AR00ED23-100mg |

(2R)-2-amino-4-sulfanyl-butanoic acid |

6027-14-1 | 98% | 100mg |

$161.00 | 2025-02-10 | |

| Ambeed | A789278-50mg |

(R)-2-Amino-4-mercaptobutanoic acid |

6027-14-1 | 98% | 50mg |

$139.0 | 2025-03-01 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBA0588-100mg |

(2R)-2-amino-4-sulfanyl-butanoic acid |

6027-14-1 | 95% | 100mg |

¥1563.0 | 2024-04-18 | |

| eNovation Chemicals LLC | Y0985157-1g |

(R)-2-amino-4-mercaptobutanoic acid |

6027-14-1 | 95% | 1g |

$880 | 2025-02-24 |

(R)-2-Amino-4-mercaptobutanoic acid 関連文献

-

Alethea B. Tabor Org. Biomol. Chem. 2011 9 7606

-

2. Editorial report on nomenclature, 1951

-

3. 887. Some potential amino-acid antagonists and related compoundsT. A. Connors,A. B. Mauger,Margaret A. Peutherer,W. C. J. Ross J. Chem. Soc. 1962 4601

-

4. Diastereospecific, enzymically catalysed transmethylation from S-methyl-L-methionine to L-homocysteine, a naturally occurring processGunnar Grue-S?rensen,Ebbe Kelstrup,Anders Kj?r,J?rgen ?gaard Madsen J. Chem. Soc. Perkin Trans. 1 1984 1091

-

Sourav Bej,Abhijit Hazra,Riyanka Das,Sourav Kr. Saha,Montserrat Corbella,Priyabrata Banerjee New J. Chem. 2020 44 14712

6027-14-1 ((R)-2-Amino-4-mercaptobutanoic acid) 関連製品

- 348-67-4(Methionine)

- 59-51-8(DL-Methionine)

- 454-29-5(DL-Homocysteine, 90%)

- 26062-47-5(Polymethionine)

- 13010-53-2(L-Methionine-d3)

- 63-68-3(L-Methionine)

- 6027-13-0(L-Homocysteine)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:6027-14-1)D-homocysteine

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:6027-14-1)(R)-2-Amino-4-mercaptobutanoic acid

清らかである:99%/99%

はかる:50mg/100mg

価格 ($):202.0/327.0